molecular formula C8H7Cl2NO2 B8769480 3-(Aminomethyl)-2,6-dichlorobenzoic acid

3-(Aminomethyl)-2,6-dichlorobenzoic acid

Cat. No.: B8769480
M. Wt: 220.05 g/mol
InChI Key: LUCVJNNSEQBUMY-UHFFFAOYSA-N
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Description

Its molecular formula is C8H7Cl2NO2, with a molecular weight of 220.06 g/mol (including hydrochloride counterion details in some sources) . The SMILES notation is C1=CC(=C(C(=C1CN)Cl)C(=O)O)Cl, and its InChIKey is LUCVJNNSEQBUMY-UHFFFAOYSA-N .

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

3-(aminomethyl)-2,6-dichlorobenzoic acid

InChI

InChI=1S/C8H7Cl2NO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,3,11H2,(H,12,13)

InChI Key

LUCVJNNSEQBUMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CN)Cl)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

2,6-Dichlorobenzoic Acid (2,6-DCBA)

  • Molecular Formula : C7H4Cl2O2; Molecular Weight : 191.01 g/mol .
  • Applications :
    • Plant growth regulator and herbicide metabolite (e.g., degradation product of dichlobenil) .
    • Inhibitor of enzymes linked to cancer and Alzheimer’s disease .
  • Physicochemical Properties :
    • pKa discrepancy: Experimental pKa deviates from calculated values due to steric effects of ortho-chlorine substituents .
    • Environmental presence: Detected in groundwater due to herbicide degradation .

2,4-Dichlorobenzoic Acid (2,4-DCBA)

  • Structure : Chlorines at 2- and 4-positions.
  • Applications :
    • Degradation product of pesticides like chlorfenvinphos and propiconazole .
  • Stability : Releases chloride ions under experimental conditions, suggesting hydrolytic instability .

Amino- and Aminomethyl-Substituted Dichlorobenzoic Acids

3-Amino-4-bromo-2,6-dichlorobenzoic Acid

  • Structure: Bromine at 4-position, amino group at 3-position.
  • Molecular Formula: C7H4BrCl2NO2; Molecular Weight: 284.92 g/mol .
  • Applications : Intermediate in agrochemical synthesis (e.g., methyl 2,5-dichlorobenzoate) .

2-Amino-3,6-dichlorobenzoic Acid (CAS 3032-32-4)

  • Structure: Amino group at 2-position, chlorines at 3- and 6-positions.
  • Key Difference: Positional isomerism alters electronic properties compared to 3-(aminomethyl)-2,6-dichlorobenzoic acid .

Functional Group Influence on Properties

Acidity and Solubility

  • This compound: The electron-donating aminomethyl group may reduce acidity compared to 2,6-DCBA, which lacks such substituents. This contrasts with 2,6-DCBA’s lower pKa due to electron-withdrawing chlorines .
  • Hydrochloride Salt : Enhanced water solubility due to ionic form, as seen in its hydrochloride derivative .

Reactivity and Stability

  • Cyclization Tendencies: Unlike 2-acylaminobenzoic acids (e.g., ), this compound’s aminomethyl group may resist intramolecular cyclization, improving stability.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications pKa (Experimental)
This compound C8H7Cl2NO2 220.06 2-Cl, 6-Cl, 3-CH2NH2 Potential pharmaceutical/agrochemical use Not reported
2,6-Dichlorobenzoic acid C7H4Cl2O2 191.01 2-Cl, 6-Cl Herbicide metabolite, enzyme inhibitor ~1.68 (calculated discrepancy)
3-Amino-4-bromo-2,6-dichlorobenzoic acid C7H4BrCl2NO2 284.92 2-Cl, 6-Cl, 3-NH2, 4-Br Agrochemical intermediate Not reported
2,4-Dichlorobenzoic acid C7H4Cl2O2 191.01 2-Cl, 4-Cl Pesticide degradation product ~2.73 (calculated)

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